![molecular formula C16H12BrClN4S B2656288 2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole CAS No. 536720-62-4](/img/structure/B2656288.png)
2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole is a complex organic compound that features a unique structure combining imidazo[1,2-a]pyridine and benzo[d]imidazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Imidazo[1,2-a]pyridine Core:
- Starting with 2-aminopyridine, the core structure can be synthesized through a cyclization reaction with an appropriate bromoketone under basic conditions.
- Bromination and chlorination steps are then performed to introduce the bromo and chloro substituents.
-
Thioether Formation:
- The imidazo[1,2-a]pyridine derivative is then reacted with a thiol compound, such as 5-methyl-1H-benzo[d]imidazole-2-thiol, under nucleophilic substitution conditions to form the thioether linkage.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:
- Use of continuous flow reactors to enhance reaction efficiency and safety.
- Implementation of green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products:
- Oxidation products include sulfoxides and sulfones.
- Reduction products include amines.
- Substitution products vary depending on the nucleophile used, leading to a wide range of functionalized derivatives.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
- Explored for its enzyme inhibition properties, particularly targeting kinases and other critical enzymes in disease pathways.
Industry:
- Potential applications in the development of new materials with specific electronic or photonic properties.
- Used in the synthesis of dyes and pigments due to its stable aromatic structure.
Mecanismo De Acción
The biological activity of 2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole is primarily attributed to its ability to interact with and inhibit specific enzymes. The compound can bind to the active sites of enzymes, disrupting their normal function. This interaction often involves hydrogen bonding, van der Waals forces, and sometimes covalent bonding with amino acid residues in the enzyme’s active site.
Comparación Con Compuestos Similares
3-Bromo-6-chloroimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the benzo[d]imidazole moiety.
5-Methyl-1H-benzo[d]imidazole-2-thiol: Contains the benzo[d]imidazole structure but without the imidazo[1,2-a]pyridine component.
Uniqueness:
- The combination of the imidazo[1,2-a]pyridine and benzo[d]imidazole structures in a single molecule provides unique chemical and biological properties.
- The presence of both bromo and chloro substituents enhances its reactivity and potential for further functionalization.
This compound’s unique structure and reactivity make it a valuable subject for ongoing research in various scientific fields.
Propiedades
IUPAC Name |
3-bromo-6-chloro-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN4S/c1-9-2-4-11-12(6-9)21-16(20-11)23-8-13-15(17)22-7-10(18)3-5-14(22)19-13/h2-7H,8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYYJSJZTKYBGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC3=C(N4C=C(C=CC4=N3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
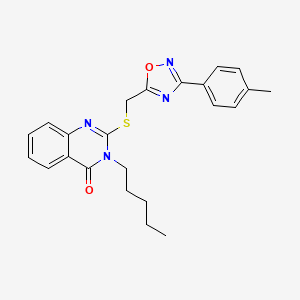
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2656208.png)
![4-Bromo-1-[4-(difluoromethyl)phenyl]pyrazole](/img/structure/B2656209.png)
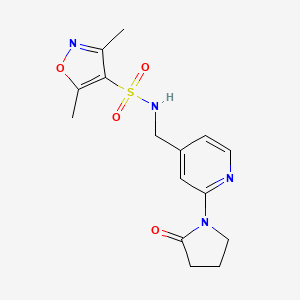
![N-[(2-Bromophenyl)-phenylmethyl]-6-cyano-N-methylpyridine-3-sulfonamide](/img/structure/B2656211.png)
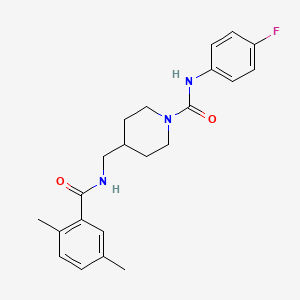
![N-(2-ethoxyphenyl)-4-fluoro-3-{[(4-methylphenyl)methyl]sulfamoyl}benzamide](/img/structure/B2656215.png)
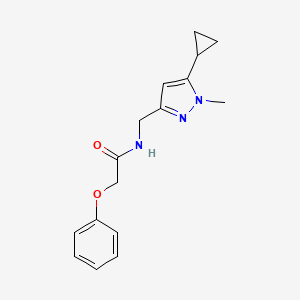
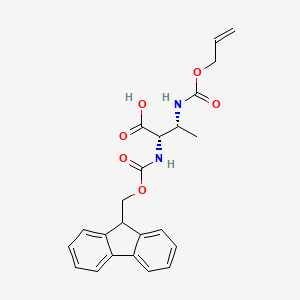
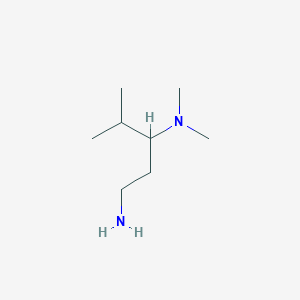
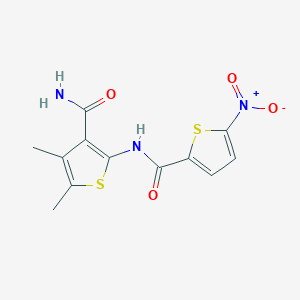
![N1-(2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride](/img/structure/B2656222.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2656223.png)

